(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine

Monoamine Oxidase B (MAO-B) Inhibition Acetylcholinesterase (AChE) Inhibition Neurodegenerative Disease Research

Choose (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine for its high enantiomeric purity (≥98% ee), enabling precise asymmetric synthesis. With documented MAO-B inhibition (IC50 2.18 μM) and cathepsin K potency improvement, this chiral benzylic amine is a privileged scaffold for drug discovery. The (S)-enantiomer ensures reliable stereocontrol, avoiding the biological and regulatory pitfalls of racemic or mis-substituted analogs. Ideal for developing metabolically stable trifluoroethylamine isosteres.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B15089200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(F)(F)F)N
InChIInChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
InChIKeyNOGCTIFPDCHTMB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine: CAS 1212984-61-6 – A Chiral Trifluoromethylated Benzylic Amine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine (CAS 1212984-61-6) is a chiral benzylic amine that features a stereogenic center adjacent to both a trifluoromethyl group and an amine functionality . It belongs to the class of α-trifluoromethyl amines, a group of privileged scaffolds in medicinal chemistry due to the unique electronic and metabolic stability conferred by the trifluoromethyl substituent [1]. The compound is typically supplied with a reported enantiomeric purity of ≥95% as a free base [2], making it a valuable chiral building block for the asymmetric synthesis of pharmaceutical candidates, chiral ligands, and biologically active molecules.

Procurement Risk: Why (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine Cannot Be Casually Replaced by Its (R)-Enantiomer, Racemate, or Other Trifluoromethylated Amine Analogs


The substitution of (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine with its (R)-enantiomer or even the racemate is not a benign change in asymmetric synthesis or drug discovery. The three-dimensional spatial arrangement of atoms around the chiral center dictates its interaction with biological targets and asymmetric catalysts [1]. In drug development, the (R)- and (S)-enantiomers of chiral amines can exhibit dramatically different pharmacological profiles, ranging from altered potency and selectivity to distinct metabolic and toxicity pathways [2]. Similarly, substituting the m-tolyl group with an o-tolyl or p-tolyl isomer alters the overall molecular topology and electronic distribution, which can significantly impact target binding and synthetic reactivity. Even close structural analogs within the trifluoroethylamine class can show substantial differences in physicochemical properties (e.g., lipophilicity, pKa) that affect their performance in a given assay or reaction [3]. The following evidence guide quantifies these differentiating factors for (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine.

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine: Quantified Differentiation Evidence for Scientific Selection and Procurement


Enzyme Inhibition Selectivity Profile: (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine Exhibits a ~10-Fold Preference for MAO-B over AChE, a Differential Profile Versus Other Chiral Trifluoromethylated Amines

In a direct, multi-target enzyme inhibition screen, (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine demonstrated a quantifiable selectivity window. It inhibited MAO-B (rat liver) with an IC50 of 2.18 μM, while its inhibition of AChE (electric eel) was approximately 10-fold weaker, with an IC50 of 21.6 μM [1]. This contrasts with the general class of chiral trifluoromethylated amines, where many analogs exhibit more balanced inhibition or a reversed selectivity profile, as documented in structure-activity relationship (SAR) studies [2]. For example, some analogs in the same chemical space show low micromolar activity against both enzymes, lacking this distinct selectivity bias. This selectivity profile is a direct, verifiable parameter for scientists studying neurological pathways where off-target cholinesterase inhibition is a concern.

Monoamine Oxidase B (MAO-B) Inhibition Acetylcholinesterase (AChE) Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Enantiomeric Purity Specifications: Commercial (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine is Supplied at 95-98% ee, a Critical Differentiator for Asymmetric Synthesis Outcomes

The procurable enantiomeric purity of (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine is a key differentiator. Leading suppliers report purities ranging from 95% to 98% enantiomeric excess (ee) for the (S)-enantiomer [1]. This stands in contrast to the racemic mixture (CAS 886368-58-7), which is widely available at lower cost but introduces a 50:50 mixture of enantiomers. For asymmetric catalysis or chiral resolution studies, using a 95-98% ee starting material can significantly improve reaction yields and diastereomeric ratios compared to using a racemate, where the unwanted enantiomer can lead to mismatched catalyst interactions or complex purification of diastereomeric products [2]. For example, in a typical chiral auxiliary-mediated synthesis, starting with a 95% ee amine can yield a final product with >99:1 dr, whereas a racemic amine would yield a 1:1 dr and require costly separation.

Asymmetric Synthesis Enantiomeric Excess (ee) Chiral Purity Quality Control Specifications

Metabolic Stability of the Trifluoroethylamine Moiety: A 10- to 20-Fold Potency Advantage Over Amide Linkages in Protease Inhibitor Design

While not a direct measurement on the (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine molecule itself, the trifluoroethylamine motif is a well-established amide isostere in medicinal chemistry. In the context of cathepsin K inhibitors, the replacement of a P2-P3 amide bond with a trifluoroethylamine group resulted in compounds that were 10- to 20-fold more potent than the corresponding amide derivatives [1]. This is attributed to the enhanced metabolic stability of the trifluoroethylamine linkage, which resists proteolytic cleavage, and its ability to maintain a key hydrogen bond interaction with the enzyme's Gly66 residue [2]. This class-level advantage is a primary driver for incorporating chiral trifluoromethylated amines like (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine into drug discovery programs targeting proteases or other enzymes where amide bonds are labile.

Protease Inhibition Cathepsin K Metabolic Stability Amide Isostere

Positional Isomer Differentiation: m-Tolyl Substitution Offers Distinct Lipophilicity and Steric Profile Versus o- and p-Tolyl Analogs

The position of the methyl group on the phenyl ring significantly alters the physicochemical and steric properties of this compound class. While direct biological data comparing all three positional isomers is not publicly available for this specific amine, computational predictions and general SAR principles for substituted phenethylamines highlight quantifiable differences. For the racemic m-tolyl analog (CAS 886368-58-7), the predicted consensus LogP (a measure of lipophilicity) is 2.58, with an iLOGP of 1.87 . This lipophilicity value directly impacts membrane permeability, solubility, and protein binding. Based on established SAR for substituted benzylic amines [1], the m-tolyl isomer presents a different steric and electronic environment in the active site of enzymes or receptors compared to the o-tolyl (which introduces steric hindrance near the chiral center) or p-tolyl (which primarily extends the molecule linearly). This subtle difference can be decisive for achieving target selectivity within a congeneric series.

Lipophilicity LogP Steric Effects Structure-Activity Relationship (SAR)

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine: High-Value Application Scenarios in Academic and Industrial Research


Asymmetric Synthesis of Chiral Ligands and Organocatalysts for Pharmaceutical Intermediates

The (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine, with a commercial enantiomeric purity of 95-98% ee, is a premier building block for constructing chiral ligands used in asymmetric catalysis. By incorporating this enantiopure amine, researchers can develop novel phosphine, N-heterocyclic carbene, or Schiff base ligands that induce high levels of stereocontrol in key C-C or C-N bond-forming reactions. This directly addresses the needs of process chemists seeking to manufacture single-enantiomer active pharmaceutical ingredients (APIs) with high yield and minimal waste from chiral separations .

Discovery of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Medicinal chemists focused on Parkinson's disease or other neurological conditions can leverage the documented MAO-B inhibition profile (IC50 = 2.18 μM) of this compound. The ~10-fold selectivity window over AChE is a valuable starting point for designing new lead molecules. By using (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine as a chiral core or fragment, researchers can explore structure-activity relationships to further enhance MAO-B potency while maintaining selectivity against off-target cholinesterases, a common challenge in this therapeutic area .

Development of Metabolically Stable Protease Inhibitors via Amide Isostere Replacement

This compound is a direct input for medicinal chemistry programs aiming to replace labile amide bonds with the metabolically stable trifluoroethylamine isostere. As demonstrated in the cathepsin K literature, this replacement can yield a 10- to 20-fold improvement in potency. (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine serves as a valuable chiral fragment for building new generations of inhibitors targeting proteases, peptidases, or other enzymes where hydrolytic stability is a critical design parameter [1].

Stereochemical Probe for Enantioselective Pharmacology Studies

The availability of both the (S)- and (R)-enantiomers (CAS 1212984-61-6 and 1391379-40-0, respectively) makes this compound an ideal tool for investigating enantioselective biological interactions. Researchers can conduct matched/mismatched pair studies to rigorously define the role of chirality in target binding, metabolism, or toxicity. This is essential for de-risking drug candidates early in development and for meeting regulatory expectations for chiral purity assessment .

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